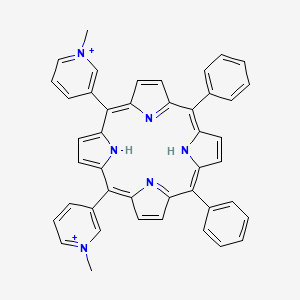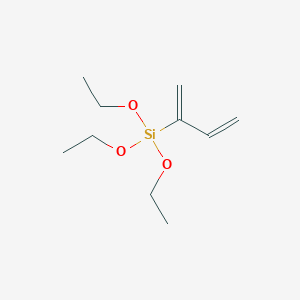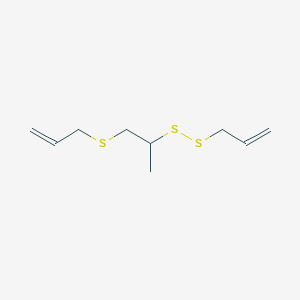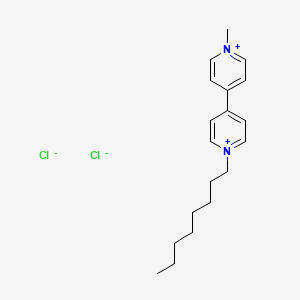![molecular formula C12H17NO B14294540 Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- CAS No. 129126-51-8](/img/structure/B14294540.png)
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula C12H17NO It is a tertiary amine and an ether, characterized by the presence of a phenylethenyl group attached to the oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a phenylethenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ethanamines.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group allows the compound to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phenylethenyl group.
Ethanamine, N-ethyl-N-methyl-: Another tertiary amine with different alkyl groups.
Ethanamine, N,N-dimethyl-2-[(1-phenylethyl)oxy]-: A closely related compound with a phenylethyl group instead of phenylethenyl.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
129126-51-8 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-phenylethenoxy)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-11(14-10-9-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
MPUHLWXSINEHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)



![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)






